molecular formula C15H22O9 B12824673 (3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12824673
M. Wt: 346.33 g/mol
InChI Key: RJWJHRPNHPHBRN-KNZMTWEISA-N
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Description

The compound (3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclopenta[c]pyran structure. This compound is notable for its intricate stereochemistry, which plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the use of carbohydrate derivatives, which are transformed through a series of protection, oxidation, and glycosylation reactions. Key steps include:

    Protection of Hydroxyl Groups: Selective protection of hydroxyl groups to prevent unwanted reactions.

    Oxidation: Conversion of specific hydroxyl groups to carbonyl groups using reagents like pyridinium chlorochromate (PCC).

    Glycosylation: Formation of glycosidic bonds using glycosyl donors and acceptors under acidic or basic conditions.

    Deprotection: Removal of protective groups to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of engineered microorganisms to produce the compound from renewable resources. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents like PCC or Jones reagent.

    Reduction: Carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Tosyl chloride (TsCl) followed by nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a model system to study carbohydrate-protein interactions. Its structure mimics certain natural carbohydrates, making it useful for investigating the binding properties of lectins and other carbohydrate-binding proteins.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used as inhibitors of glycosidases or other enzymes involved in carbohydrate metabolism, offering potential treatments for diseases like diabetes or cancer.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, such as surfactants or emulsifiers. Its multiple hydroxyl groups make it suitable for forming hydrogen bonds, which can enhance the properties of these products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with proteins through hydrogen bonding and hydrophobic interactions. These interactions can alter the activity of enzymes or other proteins, leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: This compound can inhibit or activate enzymes involved in carbohydrate metabolism.

    Receptors: It may bind to carbohydrate receptors on cell surfaces, influencing cell signaling pathways.

    Transporters: The compound could affect the transport of carbohydrates across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: A similar compound with slight variations in stereochemistry.

    This compound: Another similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features give it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H22O9

Molecular Weight

346.33 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2/t7-,8+,9+,10+,11+,12-,13+,14-,15?/m0/s1

InChI Key

RJWJHRPNHPHBRN-KNZMTWEISA-N

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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